

Tripentadecanoin-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tripentadecanoin-d5

Cat. No.: B15557102

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This technical guide provides an in-depth overview of **Tripentadecanoin-d5**, a deuterated triglyceride, for researchers, scientists, and professionals in drug development. This document outlines its physical and chemical properties, experimental applications, and its role in neuroprotective signaling pathways.

Core Properties of Tripentadecanoin-d5

Tripentadecanoin-d5 is a stable isotope-labeled version of Tripentadecanoin, a triglyceride composed of a glycerol backbone esterified with three pentadecanoic acid chains. The deuterium labeling is on the glycerol backbone.^{[1][2]} At room temperature, it is a solid, appearing as a white to off-white powder.^[3] Its non-deuterated counterpart is an odorless, white powder.^{[2][4]}

Physical and Chemical Data

The following table summarizes the key quantitative data for **Tripentadecanoin-d5** and its non-deuterated analog, Tripentadecanoin. The properties of the deuterated form are expected to be very similar to the unlabeled compound.

Property	Tripentadecanoin-d5	Tripentadecanoin
Physical State	Solid, white to off-white powder	Solid, white powder[5][6][7]
CAS Number	1219804-57-5[2]	7370-46-9[6][8]
Molecular Formula	C ₄₈ D ₅ H ₈₇ O ₆ [1][2][9]	C ₄₈ H ₉₂ O ₆ [6][8][10]
Molecular Weight	770.27 g/mol [2]	765.24 g/mol [6][8]
Melting Point	Not specified	55 °C[11]
Density	Not specified	0.92 g/cm ³ [10]
Solubility	Insoluble in water[2]	Insoluble in water[2]
Storage	-20°C to -80°C[3][6]	-20°C or below[6][7]

Application in Quantitative Analysis: Internal Standard for Mass Spectrometry

Tripentadecanoin-d5 is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays, such as LC-MS and GC-MS.[1][12] The addition of a known quantity of the deuterated standard to a sample allows for precise quantification of the unlabeled Tripentadecanoin or other similar lipids by correcting for variability during sample preparation and analysis.

Experimental Protocol: Quantification of Triglycerides in a Biological Matrix

This protocol provides a general workflow for the use of **Tripentadecanoin-d5** as an internal standard for the quantification of triglycerides in a plasma sample using LC-MS/MS.

1. Preparation of Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Tripentadecanoin in an appropriate organic solvent (e.g., methanol or acetonitrile).
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of **Tripentadecanoin-d5** in the same manner.

- Working Solutions: Prepare a series of calibration curve standards by serially diluting the analyte stock solution. Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
- To 100 μ L of each sample, add 20 μ L of the internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at $>10,000 \times g$ for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.

3. LC-MS/MS Analysis:

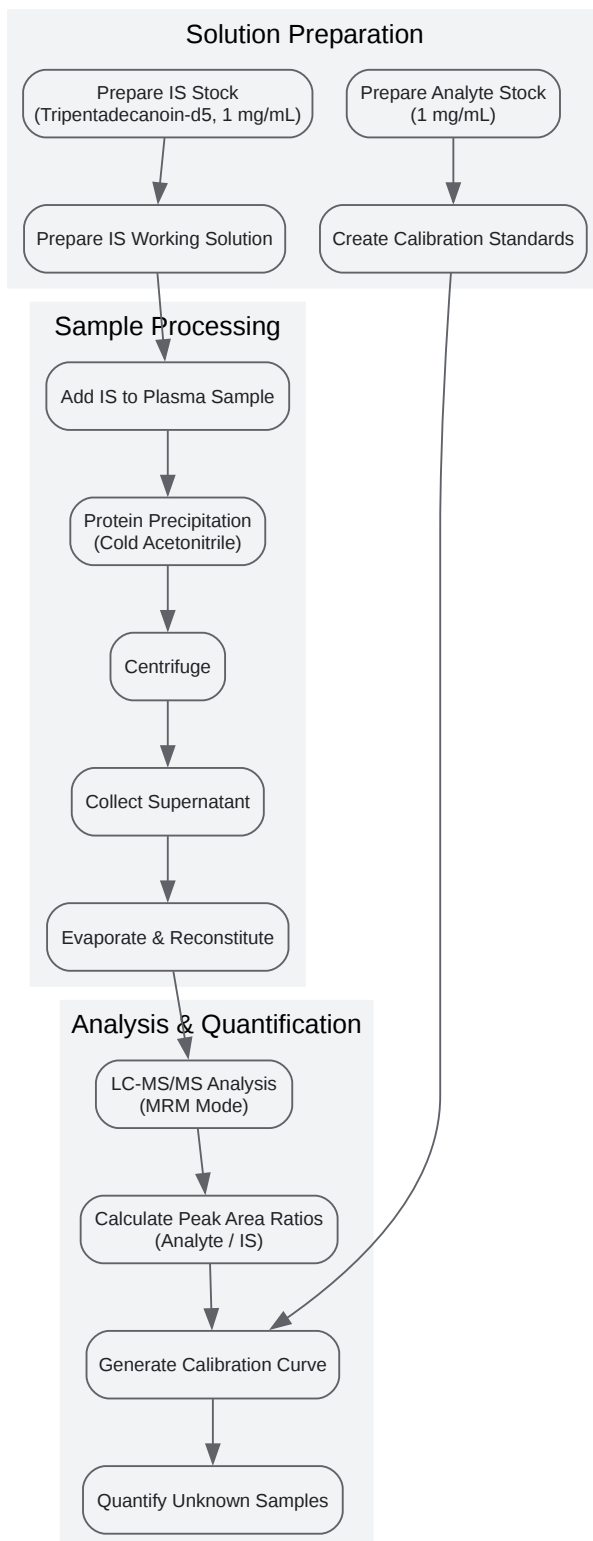
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for triglycerides.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental Workflow for Lipid Quantification using Tripentadecanoin-d5



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Role in Neuroprotective Signaling

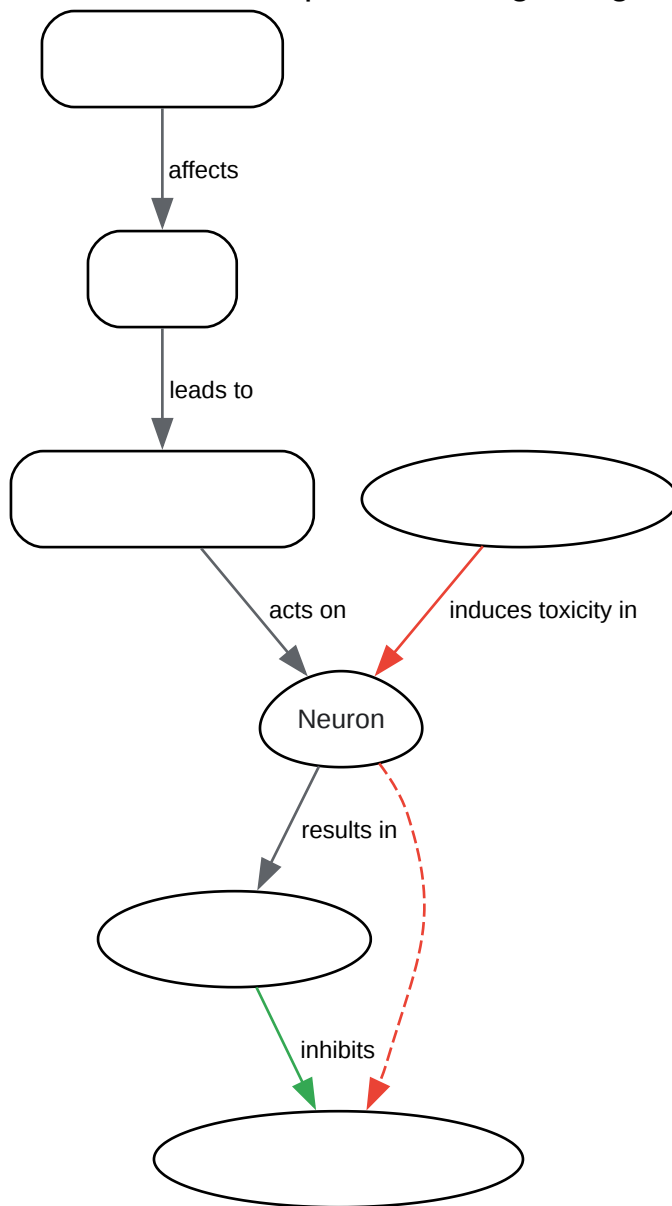
Recent research has identified Tripentadecanoin as a potential therapeutic agent in the context of neurodegenerative diseases.^[10] Studies have shown that Tripentadecanoin can induce the expression of Neuroglobin, a protein with neuroprotective functions, thereby offering protection against the toxicity of amyloid oligomers, which are implicated in conditions like Alzheimer's disease.^{[10][11]}

Signaling Pathway of Tripentadecanoin-Induced Neuroprotection

The proposed mechanism involves Tripentadecanoin influencing processing bodies (p-bodies) within the cell, which in turn leads to the upregulation of Neuroglobin expression.^[10] Elevated levels of Neuroglobin then confer protection to neurons, mitigating the detrimental effects of amyloid oligomers and reducing the risk of apoptosis (programmed cell death).

Signaling Pathway Diagram

Tripentadecanoin Neuroprotective Signaling Pathway



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Caption: Proposed signaling cascade of Tripentadecanoin's neuroprotective effects.

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